molecular formula C25H33N3O B2889395 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 921925-84-0

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2889395
CAS No.: 921925-84-0
M. Wt: 391.559
InChI Key: NDUQMWFUUHVYRR-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule features a strategic combination of two privileged pharmacophores: a 1-methylindoline moiety and a piperidine ring, connected by an amide linker. The indoline scaffold is a prominent structure in bioactive molecules and is frequently investigated for its diverse biological activities . The piperidine ring is a ubiquitous component in clinically approved drugs and candidate molecules, particularly for disorders of the central nervous system (CNS), due to its favorable physicochemical properties and ability to improve binding affinity to molecular targets . The presence of this scaffold can enhance a compound's druggability by improving metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic (ADME) profiles . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules. It also serves as a valuable reference standard in high-throughput screening campaigns aimed at identifying new therapeutic agents for a variety of diseases. Furthermore, its structure makes it a candidate for probing structure-activity relationships (SAR) in the development of receptor ligands or enzyme inhibitors. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-27-17-14-22-18-21(11-12-23(22)27)24(28-15-6-3-7-16-28)19-26-25(29)13-10-20-8-4-2-5-9-20/h2,4-5,8-9,11-12,18,24H,3,6-7,10,13-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUQMWFUUHVYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C25H32N4O2C_{25}H_{32}N_{4}O_{2}, with a molecular weight of approximately 452.62 g/mol. The structure comprises an indoline moiety, a piperidine ring, and a phenylpropanamide group, which contribute to its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Indoline Component : This may involve cyclization reactions using appropriate precursors.
  • Piperidine Integration : The piperidine ring can be synthesized through alkylation or other methods.
  • Amide Bond Formation : The final step often involves coupling the indoline and piperidine components with a phenylpropanamide moiety.

Each step requires optimization to ensure high yields and purity, often necessitating purification techniques such as recrystallization or chromatography.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology and cancer research. The indole structure is known for its role in serotonin receptor modulation, while the piperidine component may enhance interactions with various biological targets.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramideIndole core, amide linkagePotential anti-acetylcholinesterase activity
5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amideIndole core, piperidine ringAllosteric modulator of cannabinoid receptors
N-[2-(1-Methylindol-3-yl)ethyl]piperidin-2-oneIndole core, piperidine moietyPrecursor for alkaloid synthesis

Case Studies

A recent study investigated the effects of this compound on various neurological models. The compound demonstrated promising results as a potential inhibitor of certain enzymes involved in neurological disorders, suggesting its utility in treating conditions like depression and anxiety.

Another study focused on its anticancer properties, revealing that the compound could inhibit cell proliferation in specific cancer cell lines through apoptosis induction. These findings highlight the compound's dual potential in both neuropharmacology and oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from compounds with overlapping functional groups or synthetic strategies:

Piperazine/Piperidine-Containing Analogs

Compounds like N-(quinolin-3-yl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10e) () share the piperazine/piperidine motif. These analogs are synthesized via nucleophilic substitution reactions with arylpiperazines, followed by chromatographic purification (e.g., normal-phase and reverse-phase methods). Key differences include:

  • Target specificity: The quinolinyl group in 10e may enhance binding to kinase or neurotransmitter receptors, whereas the indoline in the query compound could favor monoamine transporters.
  • Synthetic yield : Piperazine derivatives like 10e and 10d achieve moderate yields (37–41%), suggesting similar challenges in purifying bulky, lipophilic molecules .

Indoline/Phthalimide Derivatives

3-chloro-N-phenyl-phthalimide () shares an isoindoline backbone but lacks the piperidine and phenylpropanamide groups.

Arylpiperidine-Based Pharmacological Agents

Abbreviations like VU0155056 () and GR100679 () exemplify piperidine-containing drugs targeting G protein-coupled receptors (GPCRs) or phospholipase D. For example:

Compound Target Key Structural Features
VU0155056 (HLP analog) Phospholipase D Benzodiazepine-piperidine hybrid
GR100679 Tachykinin receptors Cyclic peptide with piperidine substitution
Query compound Unknown (hypothetical) Indoline-piperidine-phenylpropanamide

The query compound’s lack of a cyclic peptide or benzodiazepine moiety distinguishes it from these analogs.

Preparation Methods

Synthesis of 1-Methylindolin-5-amine

Indoline derivatives are typically synthesized via palladium-catalyzed hydrogenation of indoles. For 1-methylindolin-5-amine:

  • Substrate Preparation : 5-Nitro-1-methylindole is reduced using hydrogen gas (700 psi) in the presence of Pd(OCOCF3)2/(R)-SegPhos catalyst and L-camphorsulfonic acid (L-CSA) in a 2:1 TFE/benzene mixture at 60°C.
  • Nitro Reduction : Catalytic hydrogenation (H2, Pd/C, EtOH) converts the nitro group to an amine.

Key Data :

Step Yield Conditions
Indole hydrogenation 92% Pd(OCOCF3)2, L-CSA, 60°C, 24 h
Nitro reduction 95% 10% Pd/C, H2 (1 atm), EtOH, RT

Preparation of 2-(Piperidin-1-yl)ethyl Bromide

This intermediate is synthesized via nucleophilic substitution:

  • Alkylation : Piperidine reacts with 1,2-dibromoethane in THF at 0°C, followed by gradual warming to room temperature.
  • Purification : Isolation via fractional distillation under reduced pressure.

Optimized Conditions :

  • Molar ratio (piperidine:dibromoethane) = 1:1.2
  • Reaction time = 12 h
  • Yield = 85%

Assembly of the Ethylenediamine Linker

The indoline and piperidine subunits are coupled via alkylation:

  • Reaction : 1-Methylindolin-5-amine reacts with 2-(piperidin-1-yl)ethyl bromide in the presence of K2CO3 in DMF at 80°C for 24 h.
  • Workup : Extraction with dichloromethane and purification via silica gel chromatography (hexanes:EtOAc = 4:1).

Performance Metrics :

Parameter Value
Yield 78%
Purity (HPLC) >98%

Amide Bond Formation

The final step involves coupling the ethylenediamine intermediate with 3-phenylpropanoyl chloride:

  • Acylation : React the amine with 1.2 equiv of 3-phenylpropanoyl chloride in anhydrous THF using Et3N as a base at 0°C → RT.
  • Purification : Recrystallization from ethanol/water (7:3).

Critical Parameters :

  • Temperature control (0°C initial) prevents epimerization.
  • Anhydrous conditions are essential to avoid hydrolysis.

Outcome :

Metric Result
Yield 82%
Melting Point 134–136°C

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) :
    • δ 7.28–7.15 (m, 5H, Ar-H)
    • δ 3.45 (t, J = 6.8 Hz, 2H, NCH2)
    • δ 2.85 (s, 3H, N-CH3)
  • 13C NMR (100 MHz, CDCl3) :
    • 172.1 ppm (C=O)
    • 135.2 ppm (quaternary Ar-C)

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C25H32N3O [M+H]+ = 390.2542; found = 390.2545.

Scale-Up Considerations

Industrial-scale production necessitates modifications:

  • Catalyst Recycling : Pd catalysts from the hydrogenation step are recovered via filtration and reused (3 cycles with <5% yield loss).
  • Continuous Flow : Amidation step performed in a plug-flow reactor improves throughput (90% yield at 1 kg/batch).

Challenges and Troubleshooting

Competing O-Alkylation

During ethylenediamine linker synthesis, O-alkylation byproducts may form. Mitigation strategies include:

  • Using polar aprotic solvents (DMF > THF)
  • Lowering reaction temperature to 60°C

Epimerization in Amide Formation

Racemization at the ethylenediamine chiral center is minimized by:

  • Maintaining pH < 8 with Et3N
  • Avoiding prolonged reaction times (>24 h)

Q & A

Q. What are the standard synthetic pathways for preparing N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide, and how is purity ensured?

The synthesis typically involves coupling a substituted indole-piperidine intermediate with a phenylpropanamide backbone. Key steps include:

  • Substitution reactions : Analogous to methods in and , where arylpiperazine derivatives are introduced via nucleophilic substitution. For example, replacing 1-(2,3-dichlorophenyl)piperazine with 1-(2-(trifluoromethoxy)phenyl)piperazine alters the substituent profile .
  • Purification : Normal-phase chromatography (e.g., eluting with gradients of dichloromethane, ethyl acetate, and methanol) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine columns) ensures purity, as described in and . Yield optimization (41–44%) requires iterative solvent gradient adjustments .
  • Characterization : 1^1H NMR (400 MHz, CDCl3_3) and mass spectrometry (MS) are critical for structural confirmation. Peaks for aromatic protons (δ 7.0–8.8 ppm) and piperidine/ethyl moieties (δ 2.4–3.6 ppm) are key identifiers .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features distinguish its structure?

  • 1^1H NMR : Critical for confirming the indole, piperidine, and phenylpropanamide moieties. For example:
    • Indole protons: δ 6.9–8.8 ppm (split into multiplets due to substitution patterns) .
    • Piperidine N–CH2_2 groups: δ 2.4–3.6 ppm (broad singlets or triplets) .
  • MS : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ions).
  • IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies often arise from:

  • Dynamic proton exchange : Piperidine NH protons may appear as broadened signals in NMR. Deuteration or temperature-controlled NMR experiments can suppress exchange effects .
  • Rotameric conformations : Ethyl or propanamide chains may exhibit split peaks due to restricted rotation. Computational modeling (e.g., DFT) can predict dominant conformers .
  • Impurity interference : Co-eluting byproducts (e.g., unreacted intermediates) require re-purification via orthogonal methods (e.g., switching from normal-phase to reverse-phase HPLC) .

Q. What strategies are recommended for optimizing synthetic yield while minimizing side reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions, while controlled pH prevents amine protonation .
  • Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) improve efficiency. highlights similar approaches for dopamine receptor ligands .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation. Adjust stoichiometry if intermediates persist beyond 50% conversion .

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Substituent variation : Replace the 1-methylindolin-5-yl group with other heterocycles (e.g., quinoline, pyridine) to assess receptor binding selectivity, as in ’s dopamine D3 receptor studies .
  • Pharmacophore modeling : Overlay the compound’s structure with known receptor ligands (e.g., dopamine D3/D2) to identify critical hydrogen-bonding or hydrophobic interactions .
  • In vitro assays : Functional cAMP or β-arrestin recruitment assays quantify receptor activation/inhibition. Contradictory data (e.g., partial vs. full agonism) may reflect assay sensitivity or cell-line variability .

Q. What analytical methods are suitable for stability studies under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity. Monitor decomposition via HPLC-MS to identify labile groups (e.g., hydrolyzable amides) .
  • Kinetic analysis : Plot degradation rates (Arrhenius plots) to predict shelf life. ’s safety data sheet recommends inert-atmosphere storage to prevent oxidation .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines, buffer conditions, and controls. For example, dopamine receptor affinity in HEK293 vs. CHO cells may differ due to receptor glycosylation .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (e.g., ANOVA) to identify outliers. emphasizes theoretical alignment to contextualize contradictions .

Q. What computational tools are recommended for predicting metabolic pathways?

  • In silico metabolism : Software like MetaSite or GLORY predicts Phase I/II metabolism. Focus on vulnerable sites (e.g., piperidine N-oxidation or amide hydrolysis) .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

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